2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one
Description
2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that contains both pyridine and pyridazinone moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
2-(pyridin-3-ylmethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10-4-2-6-12-13(10)8-9-3-1-5-11-7-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSMPZKBQHNWBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the reaction of pyridine derivatives with hydrazine derivatives under controlled conditions. One common method involves the condensation of 3-pyridinecarboxaldehyde with hydrazine hydrate, followed by cyclization to form the pyridazinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are used.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridazinones, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its anti-inflammatory effects are linked to the suppression of pro-inflammatory cytokines . The compound may also interact with DNA and proteins, leading to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Such as 2-(pyridin-2-yl)pyrimidine.
Pyridazinone derivatives: Including 3(2H)-pyridazinone and its substituted forms
Uniqueness
2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one is unique due to its dual functionality, combining the properties of both pyridine and pyridazinone rings. This dual functionality enhances its biological activity and makes it a versatile compound for various applications .
Q & A
Q. What are the key synthetic strategies for synthesizing 2-[(Pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one?
The synthesis typically involves multi-step organic reactions, including:
- Heterocyclic core formation : Cyclocondensation of hydrazines with α,β-unsaturated carbonyl precursors to construct the dihydropyridazinone ring.
- Functionalization : Introduction of the pyridin-3-ylmethyl group via nucleophilic substitution or coupling reactions under controlled conditions (e.g., Pd-catalyzed cross-coupling). Critical parameters include solvent choice (e.g., DMF or ethanol), reaction temperature (40–80°C), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling steps). Post-synthetic purification often employs column chromatography or recrystallization .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., pyridinyl proton signals at δ 8.5–9.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 columns). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. What biological targets are commonly associated with dihydropyridazinone derivatives?
Dihydropyridazinones are explored for kinase inhibition (e.g., cyclin-dependent kinases) and GPCR modulation (e.g., serotonin receptors). The pyridinylmethyl moiety enhances binding to ATP pockets or allosteric sites via π-π stacking and hydrogen bonding .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Temperature Gradients : Stepwise heating (e.g., 60°C for cyclization, 25°C for coupling) minimizes side reactions.
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization.
- Catalyst Screening : Pd-based catalysts (e.g., PdCl₂(dppf)) with ligand optimization (e.g., XPhos) increase coupling efficiency. Yields >70% are achievable with iterative condition tuning .
Q. How do structural modifications influence the compound’s biological activity?
- Pyridinyl Substituents : Electron-withdrawing groups (e.g., -F, -CF₃) at the pyridine meta-position enhance metabolic stability and target affinity.
- Dihydropyridazinone Modifications : Methyl or triazole substituents at C6 improve solubility and pharmacokinetic profiles. Comparative SAR studies using analogs (e.g., fluoropyrimidine or triazole derivatives) reveal trends in IC₅₀ values (e.g., 0.1–10 µM ranges) .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Assay Standardization : Normalize protocols for cell lines (e.g., HEK293 vs. HeLa), incubation times, and control compounds.
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to identify confounding factors in vivo. Cross-validation with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays) reduces false positives .
Q. What methodologies are used to assess the compound’s stability under physiological conditions?
- pH Stability Studies : Incubate in buffers (pH 1–9) at 37°C, monitoring degradation via HPLC.
- Plasma Stability : Expose to human plasma (37°C, 1–24 hrs) to quantify esterase-mediated hydrolysis.
- Light/Thermal Stress Testing : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
